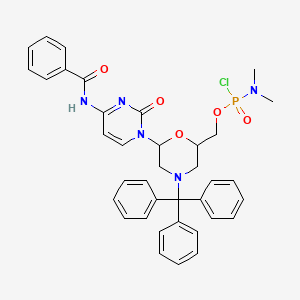
Activated C Subunit
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The Activated C Subunit, also known as the Receptor for Activated C Kinase 1, is a highly conserved scaffold protein that interacts with multiple proteins and participates in diverse cellular activities. It belongs to the tryptophan-aspartate repeat family of proteins and shares significant homology with the beta subunit of G-proteins. This protein plays a crucial role in various cellular processes, including signal transduction, protein synthesis, and cell growth regulation .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of the Activated C Subunit typically involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of the this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatography systems. The process is optimized to ensure high yield and purity of the protein .
化学反应分析
Types of Reactions: The Activated C Subunit undergoes various types of chemical reactions, including phosphorylation, ubiquitination, and protein-protein interactions. These reactions are crucial for its function as a scaffold protein and its role in signal transduction pathways .
Common Reagents and Conditions:
Phosphorylation: This reaction typically involves kinases such as protein kinase C, which phosphorylates specific serine or threonine residues on the this compound.
Ubiquitination: This reaction involves the attachment of ubiquitin molecules to lysine residues on the this compound.
Major Products:
Phosphorylated this compound: This form of the protein is involved in various signaling pathways and cellular processes.
Ubiquitinated this compound: This form is targeted for degradation by the proteasome, regulating the protein’s levels within the cell.
科学研究应用
The Activated C Subunit has numerous applications in scientific research:
Chemistry: It is used as a model protein to study protein-protein interactions and signal transduction mechanisms.
Biology: The protein is involved in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The Activated C Subunit exerts its effects by acting as a scaffold protein, facilitating the assembly of protein complexes involved in signal transduction pathways. It interacts with various molecular targets, including protein kinase C, ribosomal proteins, and transcription factors. These interactions regulate the phosphorylation of target proteins, leading to changes in cellular activities such as protein synthesis, cell growth, and apoptosis .
相似化合物的比较
Receptor for Activated C Kinase 2: Another member of the tryptophan-aspartate repeat family, sharing similar functions but with distinct molecular targets.
Beta Subunit of G-Proteins: Shares structural homology with the Activated C Subunit and is involved in similar signaling pathways.
Uniqueness: The this compound is unique in its ability to interact with a wide range of proteins and participate in diverse cellular processes. Its role as a scaffold protein and its involvement in multiple signaling pathways distinguish it from other similar compounds .
属性
CAS 编号 |
1155373-31-1 |
|---|---|
分子式 |
C37H37ClN5O5P |
分子量 |
698.1 g/mol |
IUPAC 名称 |
N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |
InChI 键 |
RCQVHNTXMQCQLT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


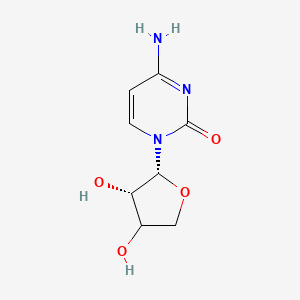

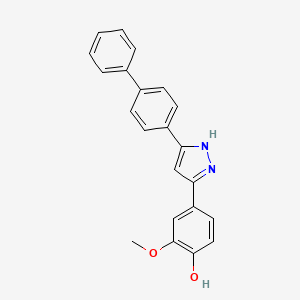


![2-[6-[(E)-2-[(3R,3aS,4R,5S,7aS)-7a-amino-6,6-difluoro-3,5-dimethyl-1-oxo-3a,4,5,7-tetrahydro-3H-2-benzofuran-4-yl]ethenyl]pyridin-3-yl]benzonitrile](/img/structure/B12408083.png)

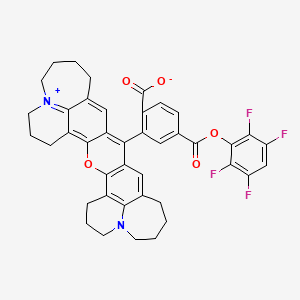

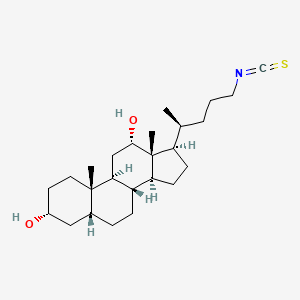
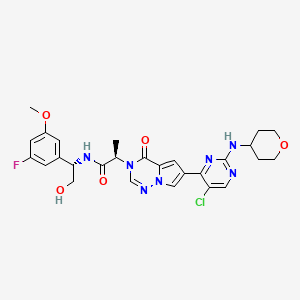
![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12408120.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
